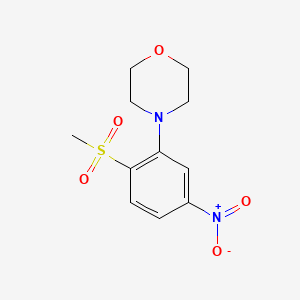

1-Methanesulfonyl-2-morpholino-4-nitrobenzene

Übersicht

Beschreibung

1-Methanesulfonyl-2-morpholino-4-nitrobenzene is a useful research compound. Its molecular formula is C11H14N2O5S and its molecular weight is 286.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methanesulfonyl-2-morpholino-4-nitrobenzene, with the CAS number 1194974-72-5, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring and a nitro group, which are often associated with various pharmacological effects. The purpose of this article is to explore the biological activity of this compound through case studies, research findings, and data tables.

- Molecular Formula : C₁₁H₁₄N₂O₅S

- Molecular Weight : 286.31 g/mol

- IUPAC Name : 4-(2-methylsulfonyl-5-nitrophenyl)morpholine

- Canonical SMILES : CS(=O)(=O)C1=C(C=C(C=C1)N+[O-])N2CCOCC2

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, particularly SYK (spleen tyrosine kinase). Inhibition of SYK has implications for various diseases, including cancer and inflammatory disorders. The compound's structure allows it to interact with the active site of the kinase, thereby preventing its phosphorylation activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

- A study showed that derivatives of this compound had significant cytotoxic effects on MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.

-

Anti-inflammatory Effects :

- The compound has been reported to reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in treating inflammatory conditions.

-

Kinase Inhibition :

- As a SYK kinase inhibitor, it has been shown to modulate signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Reduces cytokine production in macrophages | |

| Kinase Inhibition | Inhibits SYK kinase activity |

Table 2: Case Studies on Biological Activity

| Study | Findings | |

|---|---|---|

| Study on MCF-7 Cells | Significant cytotoxicity observed at concentrations >10 µM | Potential anticancer agent |

| Inflammatory Response | Decreased IL-6 and TNF-alpha levels in treated macrophages | Anti-inflammatory properties |

| Kinase Activity | IC50 values for SYK inhibition ranged from 50 nM to 200 nM | Effective kinase inhibitor |

Case Studies

-

Antitumor Efficacy in MCF-7 Cells :

A study investigated the effect of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent increase in apoptotic cells, as evidenced by annexin V staining and caspase activation assays. -

Inflammatory Response Modulation :

Another research focused on the anti-inflammatory effects of the compound in a macrophage model. The results showed that exposure to this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent. -

Kinase Inhibition Studies :

A detailed kinetic study was conducted to evaluate the inhibitory effects on SYK kinase. The compound exhibited competitive inhibition with an IC50 value ranging between 50 nM and 200 nM, demonstrating its potency as a therapeutic candidate for diseases linked to SYK signaling pathways.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to MSMNB exhibit significant anticancer properties. For instance, derivatives of nitrobenzene have been studied for their ability to inhibit cell proliferation in cancer cells. The incorporation of the morpholine ring enhances the compound's bioavailability and interaction with biological targets .

Synthesis of Aryl Amines

MSMNB can serve as a precursor in the synthesis of aryl amines through C–H amination reactions. This process is particularly valuable in creating compounds with potential pharmaceutical applications, as aryl amines are key structural units in many drugs . The regioselective nature of these reactions allows for the efficient production of functionalized arylamines under mild conditions.

Conductive Polymers

The unique structure of MSMNB positions it as an important building block for the synthesis of conductive polymers. These materials are crucial in developing electronic devices, sensors, and other advanced materials. The nitro group can be reduced or transformed to create various functional groups that enhance the conductivity and stability of the resulting polymers .

Radical Reactions

MSMNB has been utilized in radical reactions, particularly in the formation of C–N bonds. This application is significant in organic synthesis as it allows for the construction of complex molecules from simpler precursors. The compound's ability to participate in oxidative cross-coupling reactions expands its utility in synthesizing diverse organic compounds .

Case Study 1: Synthesis of Aryl Amines

A study demonstrated the effective use of MSMNB in synthesizing para-substituted aryl amines via C–H amination reactions. The reaction conditions were optimized to achieve yields up to 96%, showcasing MSMNB’s utility as a versatile reagent in organic synthesis .

Case Study 2: Development of Conductive Polymers

Another research effort focused on using MSMNB derivatives to develop conductive polymers for electronic applications. These polymers exhibited improved electrical conductivity and thermal stability, making them suitable for use in advanced electronic devices .

Eigenschaften

IUPAC Name |

4-(2-methylsulfonyl-5-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-19(16,17)11-3-2-9(13(14)15)8-10(11)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULWQIMQMAMWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.